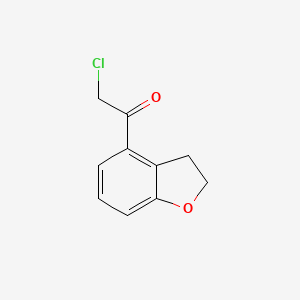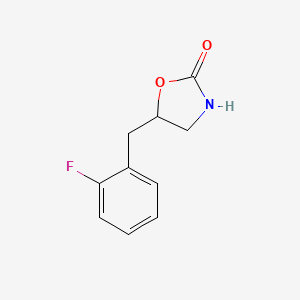
1H-Pyrrole-2-carboxaldehyde, 3-chloro-1-(1,1-dimethylethyl)-5-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl)-3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
準備方法
The synthesis of 1-(tert-Butyl)-3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but are often optimized for large-scale production. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety and efficiency .
化学反応の分析
1-(tert-Butyl)-3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde undergoes a variety of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized pyrrole derivatives .
科学的研究の応用
1-(tert-Butyl)-3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism by which 1-(tert-Butyl)-3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The presence of the tert-butyl and phenyl groups can enhance the compound’s binding affinity and specificity for its targets .
類似化合物との比較
1-(tert-Butyl)-3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-(tert-Butyl)-3-chloro-1H-pyrrole-2-carbaldehyde: Lacks the phenyl group, which may result in different chemical reactivity and biological activity.
1-(tert-Butyl)-3-phenyl-1H-pyrrole-2-carbaldehyde: Lacks the chloro group, which can affect its ability to undergo substitution reactions.
3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde: Lacks the tert-butyl group, which can influence its solubility and stability
特性
CAS番号 |
850642-18-1 |
|---|---|
分子式 |
C15H16ClNO |
分子量 |
261.74 g/mol |
IUPAC名 |
1-tert-butyl-3-chloro-5-phenylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C15H16ClNO/c1-15(2,3)17-13(9-12(16)14(17)10-18)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChIキー |
NJDUCRAILDBTNL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C(=CC(=C1C=O)Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12883368.png)


![Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12883401.png)



![(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12883411.png)

![((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
![2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one](/img/structure/B12883423.png)
![3,4,6-Trimethylisoxazolo[5,4-b]pyridine](/img/structure/B12883428.png)
![6-[4-(Methylamino)phenyl]quinoline-5,8-dione](/img/structure/B12883432.png)
